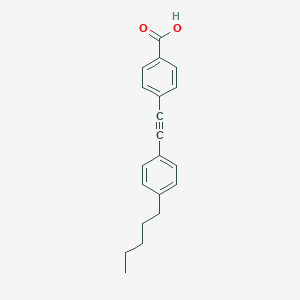

4-((4-Pentylphenyl)ethynyl)benzoic acid

Description

4-((4-Pentylphenyl)ethynyl)benzoic acid is a benzoic acid derivative featuring a rigid ethynyl (-C≡C-) spacer connecting a 4-pentylphenyl group to the para position of the benzoic acid core. The ethynyl group enhances conjugation, influencing electronic properties and molecular rigidity, while the pentyl chain may improve solubility in nonpolar environments . Such compounds are typically synthesized via Sonogashira coupling or similar cross-coupling reactions, as seen in related ethynylbenzoic acid derivatives (e.g., 4-((4-ethynylphenyl)ethynyl)benzoic acid in ) .

Propriétés

IUPAC Name |

4-[2-(4-pentylphenyl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O2/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(21)22/h6-9,12-15H,2-5H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVMCIKQNOCQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Pentylphenyl)ethynyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-Pentylphenyl)ethynyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups onto the phenyl rings.

Applications De Recherche Scientifique

Liquid Crystals

4-((4-Pentylphenyl)ethynyl)benzoic acid is primarily used in the development of liquid crystal displays (LCDs). Its ability to form stable liquid crystal phases makes it suitable for applications in:

- Display Technology : Used in LCDs for televisions, monitors, and smartphones due to its favorable electro-optical properties.

- Optical Devices : Employed in tunable optical filters and waveguides, enhancing the performance of photonic devices.

Photocatalysis

Recent studies have indicated that this compound can act as a photocatalyst under visible light conditions. Its application includes:

- Organic Synthesis : Facilitating reactions such as C-C bond formation and functional group modifications through photoredox catalysis.

- Environmental Remediation : Utilized in the degradation of pollutants under light irradiation, showcasing its potential in green chemistry.

Polymer Science

The compound is also explored for its role in creating advanced materials:

- Polymer Blends : It is incorporated into polymer matrices to enhance thermal and mechanical properties.

- Nanocomposites : Used as a modifier in nanocomposite materials to improve their functionality and stability.

Anticancer Research

Preliminary investigations suggest that this compound exhibits anticancer properties:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.

- Case Studies :

- In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Properties

Research indicates potential anti-inflammatory effects:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress.

- Applications : It could be developed into therapeutic agents for treating inflammatory diseases such as arthritis.

Summary of Key Studies on Anticancer Activity

| Study | Findings |

|---|---|

| Su et al. (2024) | Induced apoptosis in ovarian cancer cells through caspase activation; potential for chemotherapeutic use. |

| Hong et al. (2024) | Demonstrated significant anti-inflammatory activity by inhibiting NO production in RAW264.7 cells. |

| Zhang et al. (2023) | Evaluated the cytotoxic effects on breast cancer cell lines; showed inhibition of cell proliferation at concentrations above 50 µM. |

Mécanisme D'action

The mechanism of action of 4-((4-Pentylphenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 4-((4-Pentylphenyl)ethynyl)benzoic acid, emphasizing substituent effects, applications, and key findings:

Structural and Functional Analysis

Substituent Effects on Bioactivity :

- In proteasome inhibitors (e.g., compound 4k ), the methoxy group at the ethynylphenyl moiety enhances target binding, while the carboxypentyloxy side chain improves solubility . Trifluoromethyl substituents (e.g., compound 4n ) increase metabolic stability but may reduce bioavailability due to higher lipophilicity .

- Bexarotene ’s pentamethylnaphthyl group is critical for RXR binding, but its lack of substituent diversity leads to off-target effects, a limitation addressed in newer analogs .

Conjugation and Electronic Properties :

- The terphenyl linker in gas sensors () uses ethynyl groups to create a fully conjugated π-system, enabling conductivity changes upon analyte binding. The 4-pentyl chain in the target compound could similarly modulate steric effects and sensor specificity .

- In DSSCs, extended conjugation (e.g., EBTEBA ) reduces bandgaps, improving light absorption and electron injection efficiency .

Anchoring and Solubility :

- BAT ’s benzoic acid group facilitates covalent attachment to quantum dots, while alkyl chains (e.g., pentyl in the target compound) could enhance dispersion in hydrophobic matrices .

Activité Biologique

4-((4-Pentylphenyl)ethynyl)benzoic acid, also known as a benzoic acid derivative, has garnered attention in scientific research due to its potential biological activities. This compound is structurally characterized by a phenyl group attached to an ethynyl group, which enhances its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a benzoic acid moiety with a pentylphenyl ethynyl substituent, contributing to its unique properties. The presence of the ethynyl group is known to influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert effects through:

- Modulation of Plant Hormones : Similar compounds have been shown to affect plant growth regulators, potentially altering physiological responses in plants.

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Inhibition of Seed Germination : Studies on related compounds have demonstrated their ability to suppress germination in various plant species by affecting hormone levels and reactive oxygen species (ROS) generation.

Biological Activity Data

Case Studies

-

Allelochemical Activity in Plants :

A study highlighted the use of this compound as a potential allelochemical, inhibiting seed germination in tomato plants at concentrations as low as 0.5 μM. This effect was linked to decreased gibberellin (GA1) levels and reduced ROS generation, indicating a mechanism that could be exploited for agricultural applications such as chemical pruning . -

Toxicity Assessment :

Acute toxicity tests conducted on silkworms revealed that the compound posed a low risk of toxicity, suggesting its safety for potential use in agricultural settings . Furthermore, residue analysis indicated minimal accumulation in plant tissues post-application.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of benzoic acid compounds, including this compound. These investigations have aimed to elucidate structure-activity relationships (SAR), revealing that modifications to the substituents can significantly impact biological activity.

Comparative Analysis

A comparative analysis with other benzoic acid derivatives shows that while many exhibit similar inhibitory effects on plant growth, the specific structural features of this compound may confer enhanced potency or selectivity:

| Compound | Inhibitory Concentration | Target Organism |

|---|---|---|

| This compound | 0.5 μM | Tomato |

| 4-(2-Phenylethynyl)-benzoic acid | 1 μM | Various cereals |

Q & A

Q. What are the common synthetic routes for 4-((4-Pentylphenyl)ethynyl)benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves a Sonogashira coupling between 4-iodobenzoic acid (or its protected derivative) and 4-pentylphenylacetylene. Key considerations include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI is commonly used under inert atmospheres to prevent alkyne oxidation .

- Solvent and base : THF or DMF with triethylamine or diisopropylamine facilitates deprotonation and coupling efficiency.

- Protection of carboxylic acid : Methyl or tert-butyl esters are often used to avoid side reactions, followed by deprotection with NaOH or TFA .

- Purification : Reverse-phase HPLC or column chromatography ensures high purity (>98%), validated by HNMR and HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- NMR spectroscopy : H and C NMR verify the ethynyl bridge (δ 90–100 ppm for sp carbons) and pentyl chain integration .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M-H]⁻ at m/z 293.1 for C₂₀H₁₈O₂⁻) .

- FT-IR : A sharp peak at ~2100 cm⁻¹ confirms the C≡C stretch, while broad O-H stretches (~2500–3000 cm⁻¹) indicate the carboxylic acid group .

Q. What are the primary applications of this compound in materials science?

- Self-assembled monolayers (SAMs) : The benzoic acid group anchors to metal oxides (e.g., TiO₂), while the ethynyl-pentylphenyl moiety enables π-π stacking for molecular electronics .

- Langmuir-Blodgett films : Used in carbon-electrode molecular junctions for conductance studies .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~3.2 eV), revealing charge-transfer efficiency. The pentyl chain minimizes steric hindrance, enhancing planarity .

- TD-DFT : Models UV-Vis absorption spectra, showing a red shift (~350 nm) due to extended conjugation from the ethynyl bridge .

- Molecular dynamics : Simulates SAM stability on Au or HOPG surfaces, highlighting optimal packing densities (~4.5 Ų/molecule) .

Q. What experimental techniques resolve contradictions in spectroscopic data for this compound?

- Variable-temperature NMR : Distinguishes dynamic rotational isomers of the ethynyl group by observing coalescence temperatures .

- X-ray crystallography : Provides definitive bond lengths (C≡C: ~1.20 Å) and dihedral angles between aromatic rings .

- STM/STS : Maps electronic density at single-molecule resolution, correlating with DFT-predicted conductance .

Q. How does the pentylphenyl substituent influence supramolecular assembly?

Q. What strategies mitigate degradation during device fabrication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.